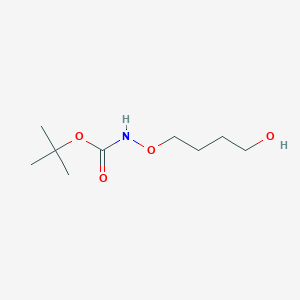
tert-butyl N-(4-hydroxybutoxy)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-hydroxybutoxy)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxybutoxy group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from tert-butyl carbamate and 4-hydroxybutyl bromide:
Industrial Production Methods:
- Industrial production of tert-butyl N-(4-hydroxybutoxy)carbamate typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- tert-Butyl N-(4-hydroxybutoxy)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
- This reaction typically results in the formation of amines.
-
Substitution:
- The hydroxy group can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
- This reaction is often carried out in the presence of a base to facilitate nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products:
- Oxidation products include carbonyl compounds.
- Reduction products include amines.
- Substitution products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Acts as a precursor in the synthesis of biologically active compounds.
Medicine:
- Investigated for potential use in drug development due to its stability and reactivity.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of coatings and adhesives.
Mecanismo De Acción
Mechanism:
- The carbamate group in tert-butyl N-(4-hydroxybutoxy)carbamate acts as a protecting group for amines, preventing unwanted reactions during synthesis.
- The tert-butyl group provides steric hindrance, enhancing the stability of the compound.
- The hydroxybutoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and solubility.
Molecular Targets and Pathways:
- The compound interacts with nucleophiles and electrophiles in organic reactions.
- It can be selectively removed under acidic or basic conditions, allowing for controlled deprotection of amines.
Comparación Con Compuestos Similares
-
tert-Butyl N-(4-hydroxycyclohexyl)carbamate:
- Similar structure but with a cyclohexyl group instead of a butoxy group.
- Used in similar applications as a protecting group.
-
tert-Butyl N-(4-aminocyclohexyl)carbamate:
- Contains an amino group instead of a hydroxy group.
- Used in the synthesis of amine derivatives.
-
tert-Butyl benzyl (4-hydroxybutyl)carbamate:
- Contains a benzyl group in addition to the butoxy group.
- Used in the synthesis of more complex organic molecules.
Uniqueness:
- tert-Butyl N-(4-hydroxybutoxy)carbamate is unique due to its specific combination of functional groups, providing a balance of stability and reactivity.
- Its hydroxybutoxy group offers additional sites for chemical modification, making it versatile for various synthetic applications.
Propiedades
Fórmula molecular |
C9H19NO4 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
tert-butyl N-(4-hydroxybutoxy)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-13-7-5-4-6-11/h11H,4-7H2,1-3H3,(H,10,12) |
Clave InChI |
WTIDLMHBMYUBGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
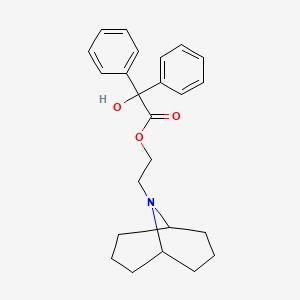
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
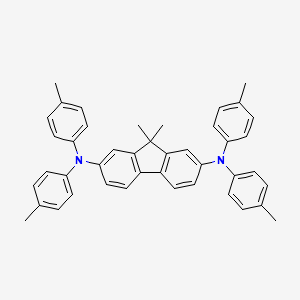
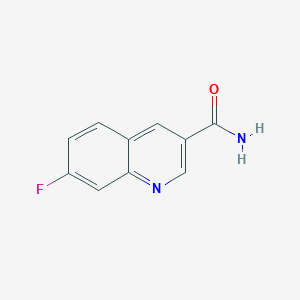
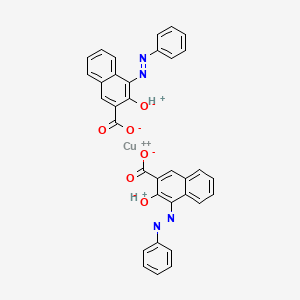
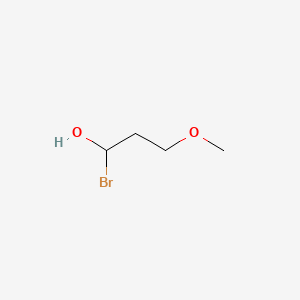
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
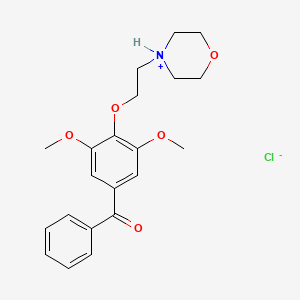
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)
![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)

